molecular formula C15H14N4S B2854085 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351622-49-5

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2854085
CAS No.: 1351622-49-5
M. Wt: 282.37
InChI Key: YKOUDIHUVKGYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-methylbenzylthio group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2-Methylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-methylbenzylthiol.

    Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the structure-activity relationship studies conducted on this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-methylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
  • 3-((2-methylbenzyl)thio)-6-(1H-triazol-1-yl)pyridazine

Uniqueness

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the 2-methylbenzylthio and 1H-pyrazol-1-yl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12-5-2-3-6-13(12)11-20-15-8-7-14(17-18-15)19-10-4-9-16-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUDIHUVKGYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.